7-(Hydroxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Overview
Description
7-(Hydroxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural resemblance to purines, which are key components of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Hydroxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrrolo[3,2-d]pyrimidine ring system.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
7-(Hydroxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl group.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The hydrogen atoms on the pyrrolo[3,2-d]pyrimidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as selenium dioxide or potassium permanganate can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: 7-Formyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one.
Reduction: 7-(Hydroxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4-ol.
Substitution: Various substituted derivatives depending on the functional groups introduced.
Scientific Research Applications
7-(Hydroxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor due to its structural similarity to purines.
Medicine: Investigated for its antiviral, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 7-(Hydroxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with molecular targets such as enzymes and receptors. Its structural similarity to purines allows it to mimic natural substrates, thereby inhibiting enzyme activity or blocking receptor sites. This can lead to the disruption of essential biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7-Deazaadenine: A derivative of adenine with a similar pyrrolo[3,2-d]pyrimidine structure.
Pyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with a similar core structure but different functional groups.
Uniqueness
7-(Hydroxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is unique due to its hydroxymethyl group, which provides additional sites for chemical modification and potential biological activity. This makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
7-(hydroxymethyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c11-2-4-1-8-6-5(4)9-3-10-7(6)12/h1,3,8,11H,2H2,(H,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITWYICXCGENBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=O)NC=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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